REACTION_CXSMILES
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[Cl:1][CH2:2][C:3]([N:5]=[C:6]=[O:7])=[O:4].[O:8]([CH2:15][CH2:16][OH:17])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>C1C=CC=CC=1>[Cl:1][CH2:2][C:3]([NH:5][C:6](=[O:7])[O:17][CH2:16][CH2:15][O:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)=[O:4]
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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ClCC(=O)N=C=O
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Name
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Quantity
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13.8 g
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Type
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reactant
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Smiles
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O(C1=CC=CC=C1)CCO
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Name
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Quantity
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100 mL
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Type
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solvent
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Smiles
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C1=CC=CC=C1
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
|
Smiles
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ClCC(=O)NC(OCCOC1=CC=CC=C1)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |